{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride
Overview
Description
{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3O and its molecular weight is 276.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets . For instance, a compound named N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, which shares structural similarities with the compound , has been reported to inhibit the activity of recombinant L. mexicana arginase .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways .
Result of Action
A similar compound, n-(2-methoxyphenyl)-1-methyl-1h-benzimidazol-2-amine, has been reported to induce several changes such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization .
Biochemical Analysis
Biochemical Properties
{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptors and enzymes involved in cellular signaling pathways . The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. This compound’s ability to influence enzyme activity makes it a valuable tool in studying biochemical pathways and mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of its interaction. By binding to enzymes, it can either block the active site, preventing substrate binding, or induce conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C, but may degrade over time if not stored properly. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites. By modulating enzyme activity, this compound can influence the overall metabolic balance within cells, leading to changes in energy production, biosynthesis, and other metabolic functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its concentration at target sites, influencing its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may impact cellular metabolism.
Properties
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-15-11-5-3-2-4-10(11)14-8-9(6-12)7-13-14;;/h2-5,7-8H,6,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAVIYUTOGAHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.